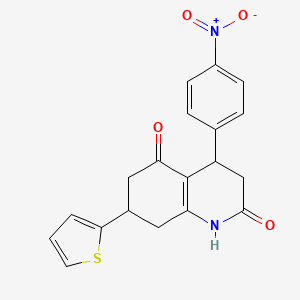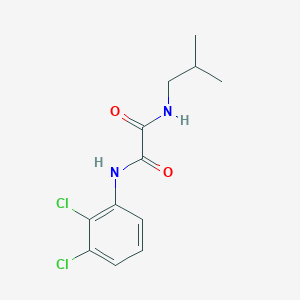![molecular formula C20H24ClF3N2O B4715128 N-[2-(1-adamantyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4715128.png)
N-[2-(1-adamantyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea
Übersicht
Beschreibung
N-[2-(1-adamantyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea, commonly known as AEW541, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. AEW541 was initially developed as a potent inhibitor of the insulin-like growth factor-1 receptor (IGF-1R), which plays a crucial role in tumor growth and progression. Over the years, AEW541 has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of AEW541 involves the inhibition of the N-[2-(1-adamantyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea pathway, which is known to play a crucial role in tumor growth and progression. AEW541 binds to the ATP-binding site of the this compound receptor, preventing the receptor from being activated by its ligands. This leads to decreased downstream signaling and decreased tumor growth.
Biochemical and Physiological Effects:
AEW541 has been shown to have a variety of biochemical and physiological effects, including inhibition of tumor growth, decreased cell proliferation, and increased apoptosis. AEW541 has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. AEW541 has also been shown to improve insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of AEW541 is its specificity for the N-[2-(1-adamantyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea pathway, which makes it an ideal tool for studying this pathway in vitro and in vivo. AEW541 has also been shown to be effective at inhibiting tumor growth in animal models, making it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of AEW541 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of AEW541. One area of research is the development of more potent and selective inhibitors of the N-[2-(1-adamantyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea pathway. Another area of research is the identification of biomarkers that can predict response to AEW541 treatment in cancer patients. Additionally, there is ongoing research into the potential therapeutic applications of AEW541 in other diseases, such as diabetes and cardiovascular disease.
Wissenschaftliche Forschungsanwendungen
AEW541 has been extensively studied for its potential therapeutic applications in cancer treatment. The N-[2-(1-adamantyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea pathway is known to play a crucial role in tumor growth and progression, and AEW541 has been shown to inhibit this pathway, leading to decreased tumor growth and increased survival in animal models. AEW541 has also been studied for its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease.
Eigenschaften
IUPAC Name |
1-[2-(1-adamantyl)ethyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClF3N2O/c21-16-2-1-15(20(22,23)24)8-17(16)26-18(27)25-4-3-19-9-12-5-13(10-19)7-14(6-12)11-19/h1-2,8,12-14H,3-7,9-11H2,(H2,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTLDEVFRGYBLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(difluoromethoxy)phenyl]-N'-(2-ethylphenyl)thiourea](/img/structure/B4715049.png)
![5-({3-[(cyclohexylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4715057.png)
![5-[(isopropylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B4715060.png)
![1-acetyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-4-piperidinecarboxamide](/img/structure/B4715068.png)
![4-methyl-1-({[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B4715074.png)

![methyl {7-[2-(cyclohexylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4715089.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acrylamide](/img/structure/B4715093.png)
![ethyl (5-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4715106.png)
![8-sec-butyl-1,7-dimethyl-3-(2-methyl-2-propen-1-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4715115.png)
![methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4715148.png)
![N-(3-methoxyphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4715150.png)
![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4715155.png)
